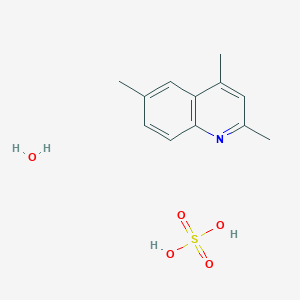2,4,6-Trimethylquinoline sulfate hydrate
CAS No.: 7154-29-2
Cat. No.: VC3364608
Molecular Formula: C12H17NO5S
Molecular Weight: 287.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7154-29-2 |
|---|---|
| Molecular Formula | C12H17NO5S |
| Molecular Weight | 287.33 g/mol |
| IUPAC Name | sulfuric acid;2,4,6-trimethylquinoline;hydrate |
| Standard InChI | InChI=1S/C12H13N.H2O4S.H2O/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12;1-5(2,3)4;/h4-7H,1-3H3;(H2,1,2,3,4);1H2 |
| Standard InChI Key | NNYIXPZWAGXBSI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)C.O.OS(=O)(=O)O |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)C.O.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2,4,6-Trimethylquinoline sulfate hydrate is a quinoline derivative salt with the Chemical Abstracts Service (CAS) registry number 7154-29-2. The compound has a molecular formula of C₁₂H₁₇NO₅S and a molecular weight of 287.33200 g/mol . The structure features a quinoline core with methyl groups substituted at positions 2, 4, and 6, forming a salt with sulfuric acid and incorporating water molecules in its crystal structure.
The compound is also known by several synonyms including "2,4,6-Trimethyl-chinolin, Sulfat" and "2,4,6-TRIMETHYLQUINOLINE SULFURIC ACID HYDRATE" . This nomenclature variety reflects its recognition across different chemical indexing systems and international databases.
Structural Formula and Chemical Properties
The compound consists of the parent 2,4,6-trimethylquinoline molecule (C₁₂H₁₃N) ionically bonded with sulfuric acid (H₂SO₄) in a hydrated form. The salt formation significantly alters the physicochemical properties compared to the parent compound, typically increasing water solubility while decreasing lipophilicity.
Unlike the parent compound, comprehensive physical property data for the sulfate hydrate form is limited in available research sources. The following table compares the known properties of 2,4,6-trimethylquinoline sulfate hydrate with its parent compound:
Structural Comparison with Parent Compound
The parent compound, 2,4,6-trimethylquinoline, features a basic nitrogen in the quinoline ring that can act as a proton acceptor. When reacted with sulfuric acid, this nitrogen becomes protonated, forming the salt. The salt formation introduces significant changes to the electronic distribution of the molecule, affecting its reactivity, solubility, and pharmacokinetic properties.
Physical State and Stability
While specific data on the physical appearance of 2,4,6-trimethylquinoline sulfate hydrate is limited in the provided sources, quinoline salt hydrates typically exist as crystalline solids. The hydrate form indicates that water molecules are incorporated into the crystal lattice, which can impact stability, hygroscopicity, and dissolution characteristics.
The parent compound 2,4,6-trimethylquinoline has a vapor pressure of 0.00594 mmHg at 25°C and an index of refraction of 1.6 , but these properties are expected to differ significantly for the sulfate hydrate form due to its ionic nature and hydration state.
Structural Analysis and Chemical Reactivity
The quinoline ring system in 2,4,6-trimethylquinoline sulfate hydrate features a bicyclic structure with a benzene ring fused to a pyridine ring. The methyl groups at positions 2, 4, and 6 affect the electron density distribution in the aromatic system, influencing the compound's reactivity patterns.
Reactivity Considerations
The protonation of the nitrogen in the quinoline moiety by sulfuric acid reduces the nucleophilicity of this nitrogen. The three methyl substituents contribute electron density to the ring system through inductive effects, which can influence reaction rates and pathways compared to unsubstituted quinoline.
The hydrated nature of the salt may affect its shelf stability and reactivity in organic synthesis applications, potentially requiring controlled atmospheric conditions for storage and handling.
Comparative Analysis with Related Quinoline Derivatives
The available search results include information about 1,2-Dihydro-2,2,4-trimethylquinoline, a different but structurally related quinoline derivative that has been extensively studied by the National Toxicology Program (NTP) . This compound differs from 2,4,6-trimethylquinoline in terms of substitution pattern and saturation, resulting in distinct toxicological and chemical properties.
Structural Distinctions and Implications
Unlike 2,4,6-trimethylquinoline sulfate hydrate, 1,2-Dihydro-2,2,4-trimethylquinoline:
-
Has a partially saturated quinoline ring
-
Features methyl groups at positions 2 (two methyl groups) and 4
-
Has been evaluated for carcinogenic potential in animal models
These structural differences result in distinct biological activities and chemical reactivity profiles, highlighting the importance of precise structural characterization in quinoline chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume